

An In-depth Technical Guide to 5-

Bromoisoquinoline

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Compound of Interest		
Compound Name:	5-Bromoisoquinoline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromoisoquinoline**, a key intermediate in the synthesis of pharmaceutical compounds and a versatile building block in organic chemistry. This document details its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

Core Physicochemical Properties

5-Bromoisoquinoline is a substituted heterocyclic aromatic compound. Its quantitative properties are summarized below for ease of reference.



Property	Value
Molecular Formula	C ₉ H ₆ BrN[1][2][3]
Molecular Weight	208.05 g/mol [2][3]
Appearance	White to yellow-brown crystals[1][4]
Melting Point	83-87 °C[1]
Boiling Point	312.3 °C at 760 mmHg[1]
Density	1.564 g/cm ³ [1]
Flash Point	142.7 °C[1]
рКа	4.39 ± 0.13 (Predicted)[1]
CAS Number	34784-04-8[2]

Applications in Research and Drug Development

5-Bromoisoquinoline is a valuable building block in the synthesis of a wide range of biologically active molecules.[5] It is particularly significant as a key intermediate in the development of pharmaceutical compounds, including those targeting neurological disorders. [5][6] The bromine atom at the 5-position serves as an effective leaving group, making the molecule highly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[7] Its utility extends to the synthesis of advanced materials like organic semiconductors and fluorescent dyes.[5]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline

The following protocol describes a common and scalable one-pot procedure for the synthesis of **5-Bromoisoquinoline** from isoquinoline via electrophilic bromination.

Materials:

Isoquinoline



- Concentrated Sulfuric Acid (96%)
- N-Bromosuccinimide (NBS), recrystallized and air-dried[8][9]
- Diethyl ether
- 1M Sodium Hydroxide (NaOH) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Dry ice-acetone bath
- Standard laboratory glassware and stirring equipment

Procedure:

- Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, charge concentrated sulfuric acid.[8] Cool the acid to 0°C in an ice bath.
- Addition of Isoquinoline: Slowly add isoquinoline to the well-stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.[8]
- Cooling: After the addition is complete, cool the solution to -25°C using a dry ice-acetone bath.[4][8]
- Bromination: Add N-bromosuccinimide (NBS) in portions to the vigorously stirred solution.[8] It is critical to maintain the internal temperature between -26°C and -22°C during this addition to ensure the selective formation of **5-bromoisoquinoline** and to suppress the formation of the 8-bromoisoquinoline isomer.[8][9]
- Reaction Stirring: Stir the resulting suspension efficiently for 2 hours at -22 ± 1°C, followed by an additional 3 hours at -18 ± 1°C.[4][8]
- Quenching: Pour the homogeneous reaction mixture onto crushed ice (approx. 1 kg) in a separate large flask.[8]



- Neutralization: Adjust the pH of the resulting mixture to 9.0 by slowly adding a 25% aqueous ammonia solution, while keeping the temperature below 25°C with an ice water bath.[8]
- Extraction: Transfer the alkaline suspension to a separatory funnel with diethyl ether.[8] Mix vigorously and separate the layers. Extract the aqueous phase with two additional portions of diethyl ether.[8]
- Washing and Drying: Combine the organic phases and wash them with 1M NaOH solution and then with water.[8] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure to yield a solid.[8]
- Purification: The crude product can be purified by fractional distillation under reduced pressure or by chromatography to afford pure **5-bromoisoquinoline** as a white solid.[4][8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromoisoquinoline**.



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Caption: Synthesis workflow for **5-Bromoisoquinoline** from isoquinoline.

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